molecular formula C12H12N2O2 B1436707 6-(4-Ethoxyphenyl)pyrimidin-4-ol CAS No. 1351612-19-5

6-(4-Ethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1436707
CAS No.: 1351612-19-5
M. Wt: 216.24 g/mol
InChI Key: DPCGJEICMHBNJX-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4 and a 4-ethoxyphenyl substituent at position 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and material science. For instance, pyrimidin-4-ol analogs have been explored as plant growth activators (e.g., PPA2 in ) and small-molecule receptor agonists (e.g., KP-172 in ).

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGJEICMHBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyrimidin-4-ol typically involves the reaction of 4-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The ethoxy group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can yield a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

6-(4-Ethoxyphenyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic benefits.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators or viral replication . The exact pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the phenyl ring and pyrimidine core significantly impacts molecular properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Properties/Applications References
6-(4-Ethoxyphenyl)pyrimidin-4-ol 4-Ethoxyphenyl at C6 216.23 (calc.) Not explicitly reported; inferred lipophilicity
6-(4-Methoxyphenyl)pyrimidin-4-ol 4-Methoxyphenyl at C6 202.21 Lab use; 95% purity
6-(2-Ethoxyphenyl)pyrimidin-4-ol 2-Ethoxyphenyl at C6 216.23 (calc.) Supplier-listed; structural isomer
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Chloromethyl at C6 236.67 (calc.) Reactivity due to chloromethyl group
PPA2 (Plant Activator) Trifluoromethyl, pyridyl - Induces plant disease resistance
  • Ethoxy vs. Methoxy : The ethoxy group increases molecular weight by ~14 Da compared to methoxy, enhancing lipophilicity. This could improve membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : 4- vs. 2-ethoxyphenyl substitution may alter steric and electronic effects, affecting binding to biological targets .

Analytical Techniques

  • HPLC Separation : demonstrates that bromination at position 5 of 2-methyl-6-phenyl-pyrimidin-4-ol increases retention time due to enhanced lipophilicity. Similar methods could resolve ethoxyphenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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